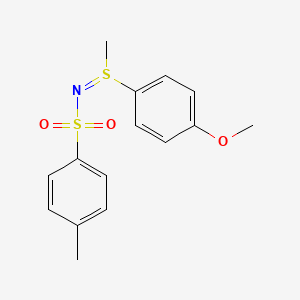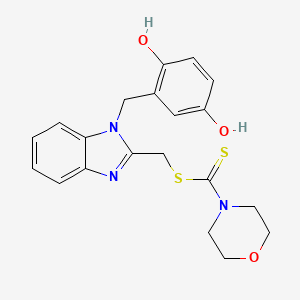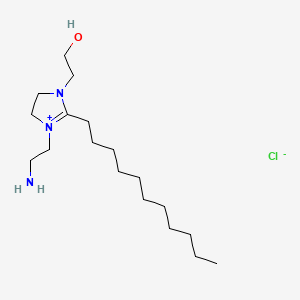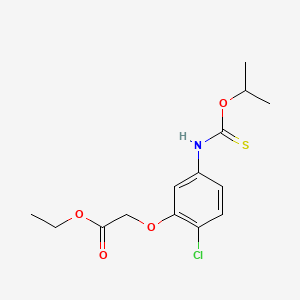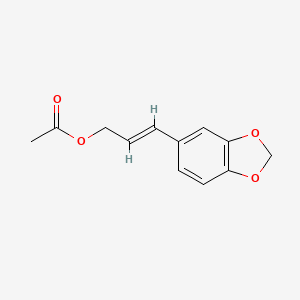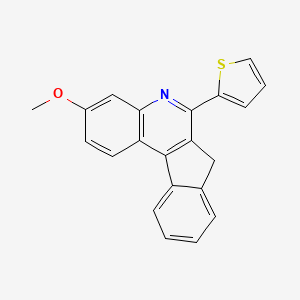
7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- is a complex organic compound with the molecular formula C21H15NOS. It is a derivative of indenoquinoline, characterized by the presence of a methoxy group and a thienyl group attached to the core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product. For instance, the use of Zn-Cr layered double hydroxides (LDHs) as a catalyst has been reported for synthesizing indenoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno(2,1-c)quinoline derivatives: These compounds share a similar core structure but differ in the attached functional groups.
Quinoline derivatives: Compounds with a quinoline core structure, often used in medicinal chemistry.
Thienyl-containing compounds: Molecules that include a thienyl group, known for their unique electronic properties.
Uniqueness
7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- stands out due to the combination of its indenoquinoline core with methoxy and thienyl groups
Eigenschaften
CAS-Nummer |
128404-86-4 |
|---|---|
Molekularformel |
C21H15NOS |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline |
InChI |
InChI=1S/C21H15NOS/c1-23-14-8-9-16-18(12-14)22-21(19-7-4-10-24-19)17-11-13-5-2-3-6-15(13)20(16)17/h2-10,12H,11H2,1H3 |
InChI-Schlüssel |
QPOKAELTNMEBOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(CC4=CC=CC=C43)C(=N2)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


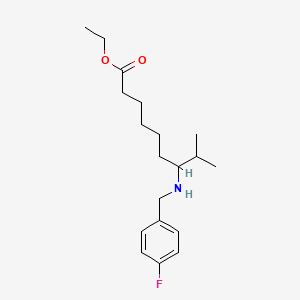

![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
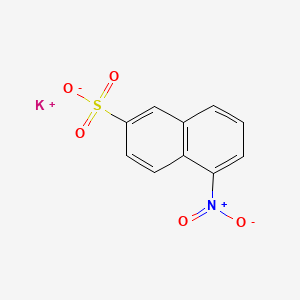
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
